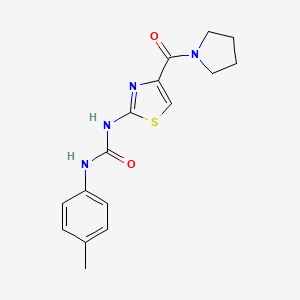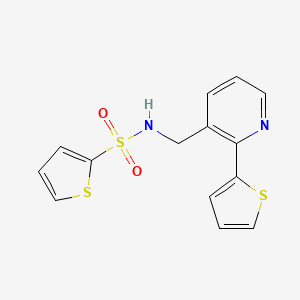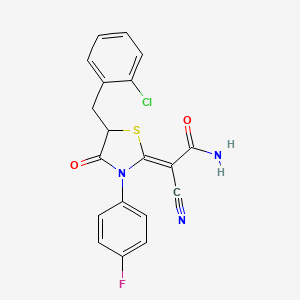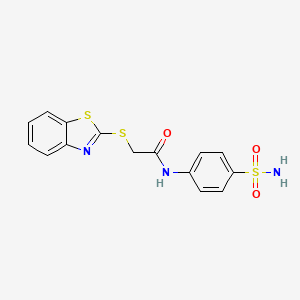![molecular formula C10H11F3O5S B2947673 Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate CAS No. 1352718-74-1](/img/structure/B2947673.png)
Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[2.2.1]hept5ene-2,2’-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[bicyclo[2.2.1]hept5ene-2,2’-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate typically involves the following steps:
- Formation of the Spirocyclic Core : The spirocyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. For instance, norbornene derivatives are often used as starting materials.
- Introduction of the Dioxolane Ring : The dioxolane ring is introduced via a cyclization reaction, often involving the use of ethylene glycol and an acid catalyst.
- Trifluoromethanesulfonation : The final step involves the introduction of the trifluoromethanesulfonate group. This is typically achieved by reacting the spirocyclic intermediate with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve yield and efficiency, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
- Substitution Reactions : The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
- Oxidation and Reduction : The spirocyclic core can undergo various oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
- Cycloaddition Reactions : The compound can participate in cycloaddition reactions due to the presence of the strained bicyclic system.
- Nucleophilic Substitution : Common reagents include nucleophiles like amines, thiols, and alkoxides.
- Oxidation : Reagents such as potassium permanganate or chromium trioxide.
- Reduction : Sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution typically yields substituted spirocyclic compounds, while oxidation and reduction can lead to various functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, Spiro[bicyclo[2.2.1]hept5ene-2,2’-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[2.2.1]hept5ene-2,2’-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which enhances the electrophilicity of the spirocyclic core. This allows the compound to react readily with nucleophiles, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds:
- Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]
- Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane]
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness: Compared to similar compounds, Spiro[bicyclo[2.2.1]hept5ene-2,2’-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group significantly enhances the compound’s reactivity and makes it a versatile intermediate in organic synthesis. Additionally, the spirocyclic structure imparts stability and rigidity, which can be advantageous in various applications.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]hept-2-ene]-2'-yl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O5S/c11-10(12,13)19(14,15)18-8-4-7-3-6(8)5-9(7)16-1-2-17-9/h4,6-7H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIIVCKZQXRGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3CC2C=C3OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(ethylthio)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide](/img/structure/B2947591.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)
![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2947595.png)


![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2947600.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2947603.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide](/img/structure/B2947604.png)

![methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B2947607.png)


![3-[3-[Methyl(thieno[2,3-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2947611.png)
![2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2947612.png)
